DYRK1A Potency Differentiation
EHT 5372 demonstrates DYRK1A inhibitory potency that is >1,000-fold greater than INDY and >360-fold greater than harmine, positioning it among the most potent DYRK1A/1B inhibitors disclosed to date [1]. The compound achieves an IC50 of 0.22 nM against DYRK1A, compared to 0.24 μM (240 nM) for INDY and 80 nM for harmine in parallel kinase assays . This subnanomolar potency is characteristic of the optimized thiazolo[5,4-f]quinazoline scaffold and is not achievable with earlier-generation inhibitors [1].
| Evidence Dimension | DYRK1A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.22 nM |
| Comparator Or Baseline | INDY: 0.24 μM (240 nM); Harmine: 80 nM; TG003: data not available for direct DYRK1A IC50 |
| Quantified Difference | >1,000-fold more potent than INDY; >360-fold more potent than harmine |
| Conditions | Biochemical kinase inhibition assay using recombinant DYRK1A; ATP concentration at Km |
Why This Matters
Subnanomolar potency enables lower working concentrations in cellular assays, reducing solvent toxicity and minimizing off-target effects at pharmacologically relevant doses.
- [1] Foucourt A, et al. Design and synthesis of thiazolo[5,4-f]quinazolines as DYRK1A inhibitors, part II. Molecules. 2014;19(10):15411-15439. doi:10.3390/molecules191015411. View Source
